(2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid is a heterobifunctional cross-linking reagent characterized by a hydrophilic polyoxyethylene spacer arm terminating in a bromoacetyl group and a carboxylic acid group. [] It has found application in bioconjugation studies, particularly in the field of synthetic peptide vaccine development. []
Bromoacetamide-PEG3-C1-acid is synthesized from commercially available reagents and is categorized under polyethylene glycol derivatives. It is particularly noted for its utility in bioconjugation processes due to its ability to form stable conjugates with biomolecules, making it valuable in both chemical and biological research.
The synthesis of Bromoacetamide-PEG3-C1-acid typically involves a straightforward reaction between 2-bromoacetyl chloride and triethylene glycol, facilitated by a base such as triethylamine. The reaction conditions are crucial for optimizing yield and purity, usually requiring controlled temperature and reaction time.
This method allows for high yield and purity of Bromoacetamide-PEG3-C1-acid, making it suitable for further applications in PROTAC synthesis.
The molecular structure of Bromoacetamide-PEG3-C1-acid consists of a bromoacetyl group attached to a polyethylene glycol chain ending with a carboxylic acid. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions.
Bromoacetamide-PEG3-C1-acid participates in several key chemical reactions:
The mechanism of action for Bromoacetamide-PEG3-C1-acid primarily revolves around its role as a linker in PROTAC technology. By connecting a target protein with an E3 ligase, it facilitates the ubiquitination and subsequent degradation of the target protein through the proteasome pathway.
This mechanism highlights the compound's importance in developing targeted therapies for various diseases, including cancer.
Bromoacetamide-PEG3-C1-acid exhibits several notable physical and chemical properties:
Bromoacetamide-PEG3-C1-acid has diverse applications across various fields:
Bromoacetamide-PEG3-C1-acid, systematically named as 2-{2-[2-(2-bromoacetamido)ethoxy]ethoxy}acetic acid (CAS Number: 173323-22-3), is a heterobifunctional polyethylene glycol (PEG)-based compound critical to proteolysis-targeting chimera (PROTAC) synthesis [1] [4]. Its molecular formula is C₁₀H₁₈BrNO₆, with a molecular weight of 328.16 g/mol [1] [4]. The structure comprises three key regions:
Table 1: Physicochemical Properties of Bromoacetamide-PEG3-C1-Acid
Property | Value |
---|---|
CAS Number | 173323-22-3 |
Molecular Formula | C₁₀H₁₈BrNO₆ |
Molecular Weight | 328.16 g/mol |
SMILES Notation | OC(=O)COCCOCCOCCNC(=O)CBr |
Key Functional Groups | Bromoacetamide, PEG3, Carboxylic acid |
Alternative names include Bromo-PEG3-C1-acid and 2-(2-{2-[2-(2-bromoacetamido)ethoxy]ethoxy}ethoxy)acetic acid, reflecting minor variations in PEG segment description [2] [5]. The "C1" designation indicates a methylene (–CH₂–) bridge between the PEG chain and the carboxylic acid, distinguishing it from analogues like Bromo-PEG3-C2-acid (with a –CH₂CH₂– spacer) [5] [9].
The evolution of PROTAC linkers transitioned from peptidic chains (early 2000s) to synthetic polyethylene glycol (PEG) spacers, driven by limitations in cell permeability and proteolytic stability [3] [7]. Bromoacetamide-PEG3-C1-acid emerged as a solution addressing two design challenges:
Table 2: Evolution of PROTAC Linker Designs
Linker Generation | Example Components | Limitations | Advancements |
---|---|---|---|
Peptide-based (2001) | IκBα phosphopeptide | Low permeability, enzymatic degradation | N/A |
Alkyl chains (2008) | Aliphatic diacids | Excessive hydrophobicity | Improved synthetic tractability |
PEG-based (2015–) | Bromoacetamide-PEG3-C1-acid | Minimal | Tunable length, solubility enhancement |
Bromoacetamide-PEG3-C1-acid specifically gained prominence due to its dual-reactive terminals: the bromoacetamide group alkylates cysteine thiols, while the carboxylic acid forms amides with amine-containing warheads [2] [9]. This versatility accelerated PROTAC screening campaigns from 2018 onward [3] [7].
Bromoacetamide-PEG3-C1-acid functions as a critical linker in heterobifunctional PROTACs, enabling the degradation of "undruggable" targets (e.g., transcription factors, scaffolding proteins) [1] [7] [10]. Its mechanistic roles include:
Ternary Complex Formation
The PEG3 spacer provides an optimal distance (∼14 Å) between the E3 ligase ligand (e.g., thalidomide for cereblon) and the target protein binder (e.g., kinase inhibitor). This facilitates ubiquitin transfer to lysine residues on the target protein [3] [9].
Enhanced Pharmacokinetics
Synthetic Versatility
Bromoacetamide-PEG3-C1-acid enables modular PROTAC assembly via:
Example Synthesis Route:
Warhead-NH₂ + HOOC-PEG3-NHCOCH₂Br → Warhead-NH-CO-PEG3-NHCOCH₂Br ↓ + E3 Ligand-SH → Warhead-NH-CO-PEG3-NHCOCH₂-S-Ligand
This bifunctionality supports rapid iteration for optimizing PROTAC efficacy, positioning Bromoacetamide-PEG3-C1-acid as a staple reagent in TPD pipelines [1] [2] [9].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1